molecular formula C15H12F3NO6 B2576807 Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate CAS No. 900019-64-9

Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate

Cat. No.: B2576807
CAS No.: 900019-64-9
M. Wt: 359.257
InChI Key: OGLPYFOALAEJNC-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate is a complex organic compound with the molecular formula C14H10F3NO6. This compound is notable for its unique structural features, including a nitro group, a trifluoromethyl group, and a propynyl group attached to a malonate ester. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is followed by alkylation with propargyl bromide to attach the propynyl group. The final step involves the esterification of the resulting intermediate with dimethyl malonate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The propynyl group can engage in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate biological pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]malonate: Lacks the propynyl group, resulting in different reactivity.

    Dimethyl 2-[2-amino-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate: Contains an amino group instead of a nitro group, altering its chemical properties and biological activity.

Uniqueness: Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the propynyl group allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-prop-2-ynylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-8-9(15(16,17)18)5-6-11(10)19(22)23/h1,5-6,8H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLPYFOALAEJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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